2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone
Overview
Description
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone is an organic compound that features a cyclopentylamino group attached to an ethanone backbone, with a fluorophenyl group at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone typically involves the reaction of 4-fluoroacetophenone with cyclopentylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems can help in maintaining consistent reaction parameters, thereby enhancing the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
Oxidation: Formation of 4-fluorobenzoic acid or 4-fluorobenzophenone.
Reduction: Formation of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(Cyclopentylamino)-1-(4-chlorophenyl)ethanone: Similar structure but with a chlorine atom instead of fluorine.
2-(Cyclopentylamino)-1-(4-bromophenyl)ethanone: Similar structure but with a bromine atom instead of fluorine.
2-(Cyclopentylamino)-1-(4-methylphenyl)ethanone: Similar structure but with a methyl group instead of fluorine.
Uniqueness
2-(Cyclopentylamino)-1-(4-fluorophenyl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the lipophilicity of the compound, improve its metabolic stability, and alter its interaction with biological targets.
Properties
IUPAC Name |
2-(cyclopentylamino)-1-(4-fluorophenyl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO/c14-11-7-5-10(6-8-11)13(16)9-15-12-3-1-2-4-12/h5-8,12,15H,1-4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPVVUATDBEMPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NCC(=O)C2=CC=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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